Dicyclopropylmethanamine
Overview
Description
PRL-8-53 (hydrochloride), chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is a synthetic nootropic compound. It was first synthesized in the 1970s by Dr. Nikolaus Hansl, a researcher at Creighton University . PRL-8-53 has been shown to enhance memory and cognitive function, making it a subject of interest in the field of cognitive enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRL-8-53 (hydrochloride) involves the reaction of 3-(2-(benzyl(methyl)amino)ethyl)benzoic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production methods for PRL-8-53 (hydrochloride) are not well-documented, likely due to its limited commercial use. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
PRL-8-53 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group in PRL-8-53 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of PRL-8-53 (hydrochloride) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like methanol or ethanol.
Major Products Formed
The major products formed from the reactions of PRL-8-53 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
PRL-8-53 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying phenethylamine derivatives.
Industry: Its use in industry is limited, primarily due to its niche application in cognitive enhancement research.
Mechanism of Action
The exact mechanism of action of PRL-8-53 (hydrochloride) remains unknown. it is believed to enhance cognitive function through several pathways:
Cholinergic System: PRL-8-53 may increase the activity of acetylcholine, a neurotransmitter involved in learning and memory.
Dopaminergic System: The compound is thought to potentiate dopamine, which plays a role in motivation and reward.
Serotonergic System: PRL-8-53 may partially inhibit serotonin, although the implications of this effect are not fully understood.
Comparison with Similar Compounds
PRL-8-53 (hydrochloride) shares similarities with other nootropic compounds, such as:
Phenylpiracetam: Both compounds are phenethylamine derivatives with cognitive-enhancing properties.
Piracetam: Like PRL-8-53, piracetam is known for its memory-enhancing effects, although their mechanisms of action differ.
Uniqueness
PRL-8-53 (hydrochloride) is unique due to its specific chemical structure and its potential to enhance memory and cognitive function without significant side effects . Its cholinergic and dopaminergic actions set it apart from other nootropics, making it a valuable compound for cognitive research.
Properties
IUPAC Name |
dicyclopropylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUATCKWWKTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158351 | |
Record name | (Dicyclopropylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13375-29-6 | |
Record name | α-Cyclopropylcyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13375-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dicyclopropylmethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013375296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dicyclopropylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dicyclopropylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (DICYCLOPROPYLMETHYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3ZXK5V7GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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